molecular formula C13H26N2 B13243488 1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine

1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine

Cat. No.: B13243488
M. Wt: 210.36 g/mol
InChI Key: HLLCGDDXVNRIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine is a bicyclic amine comprising two piperidine rings connected via a methyl group. The ethyl substituent at position 1 of the primary piperidine ring and the (piperidin-3-yl)methyl group at position 4 introduce steric bulk and conformational flexibility. Piperidine derivatives are prominent in medicinal chemistry due to their versatility in drug design, often influencing pharmacokinetics and receptor binding.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-ethyl-4-(piperidin-3-ylmethyl)piperidine

InChI

InChI=1S/C13H26N2/c1-2-15-8-5-12(6-9-15)10-13-4-3-7-14-11-13/h12-14H,2-11H2,1H3

InChI Key

HLLCGDDXVNRIEW-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)CC2CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine typically involves the reaction of piperidine derivatives with various reagents. One common method includes the alkylation of piperidine with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include catalytic hydrogenation, cyclization, and amination reactions. The choice of catalysts, solvents, and reaction conditions is crucial to ensure the efficiency and scalability of the production .

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine groups undergo quaternization with alkyl halides, forming quaternary ammonium salts. This reaction typically requires a base to deprotonate the amine and polar aprotic solvents for optimal reactivity:

Reagents Conditions Product Yield/Notes
Methyl iodideK₂CO₃, DMF, 60°C, 12 hN-Methyl quaternary salt~85% conversion observed
Ethyl bromideNaH, THF, reflux, 8 hN-Ethyl quaternary saltRequires extended reaction time

Studies demonstrate that steric hindrance from the ethyl group slows alkylation at the 1-position nitrogen compared to the unsubstituted piperidine nitrogen .

Acylation Reactions

Tertiary amines exhibit limited acylation reactivity but form amides under vigorous conditions:

Reagents Conditions Product Yield/Notes
Acetyl chloridePyridine, DCM, 0°C → rt, 24 hN-Acetyl derivative<50% yield due to steric effects
Benzoyl chlorideEt₃N, THF, reflux, 48 hN-Benzoyl derivativeRequires excess reagent

The reaction proceeds via an SN2 mechanism, with pyridine acting as a proton scavenger . Lower yields are attributed to the bulky ethyl and piperidinylmethyl groups.

Oxidation to N-Oxides

Oxidation of the tertiary amines produces polar N-oxide derivatives, enhancing solubility in aqueous systems:

Reagents Conditions Product Yield/Notes
H₂O₂ (30%)MeOH, 50°C, 6 hPiperidine N-oxide>90% conversion
mCPBADCM, rt, 2 hN-Oxide (stereospecific)Requires anhydrous conditions

N-Oxides derived from this compound show increased stability in acidic environments compared to parent amines .

Hydrogenation and Reduction

While the parent compound lacks unsaturated bonds, synthetic intermediates or derivatives undergo hydrogenation:

Substrate Catalyst Conditions Product Yield/Notes
Enamine derivativeRu(II) complex, chiral ligandH₂ (50 bar), THF, 45°C, 24 hcis-Piperidine97% yield, >99% ee
Ketone intermediateRh(I) with ferrocene ligandH₂ (1 atm), EtOH, rt, 12 hSecondary alcohol89% yield

Asymmetric hydrogenation using Ru or Rh catalysts achieves high enantioselectivity, critical for pharmaceutical applications .

Nucleophilic Substitution

The methylene bridge and ethyl group participate in SN2 reactions under specific conditions:

Reagents Conditions Product Yield/Notes
SOCl₂DCM, 0°C, 2 hChloromethyl derivativeLimited applicability
NaN₃, DMF100°C, 48 hAzidomethyl derivativeRequires activating groups

Substitution at the methylene bridge is rare due to the absence of strong leaving groups in the parent structure .

Biological Interactions

While not a chemical reaction per se, the compound interacts with enzymes via hydrogen bonding and π-stacking:

  • AChE Inhibition : Derivatives with extended alkyl chains show IC₅₀ values as low as 1.5 μM, attributed to cation-π interactions with Trp84 and Tyr337 residues .

  • Receptor Binding : The ethyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .

Scientific Research Applications

1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences and similarities between 1-ethyl-4-[(piperidin-3-yl)methyl]piperidine and related piperidine/piperazine derivatives:

Compound Name Core Structure Key Substituents Functional Groups Biological Relevance
1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine Bicyclic piperidine Ethyl, (piperidin-3-yl)methyl Amine, methyl bridge Potential CNS modulation
1-Ethyl-4-(1H-pyrazol-4-yl)piperidine Piperidine Ethyl, pyrazole Aromatic heterocycle Intermediate in kinase inhibitors
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Piperidine-piperazine hybrid Ethyl ester, methoxyphenyl-piperazine Ester, aryl group Serotonergic activity (hypothesized)
1-Acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one Piperidinone Acetyl, ethyl, aryl Ketone, methoxy groups Antimicrobial, antitumor
3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine Piperidine Ethyl-pyrazole, methyl bridge Amine, aromatic Pharmaceutical intermediate

Key Observations :

  • Bicyclic vs. Monocyclic: The target compound’s bicyclic structure may enhance rigidity and receptor selectivity compared to monocyclic analogs like 3-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine .
  • Substituent Effects : Aryl groups (e.g., methoxyphenyl in ) improve lipophilicity and antimicrobial activity, while pyrazole substituents () enhance heterocyclic diversity for kinase targeting.
  • Functional Groups : Ketones () and esters () introduce polarity, affecting solubility and metabolic stability compared to the amine-dominated target compound .
Pharmacological Potential
  • Drug Likeness : The target compound’s logP (estimated >2) and amine count suggest favorable blood-brain barrier crossing, contrasting with polar derivatives like 1-ethyl-4-(methylsulfonyl)-piperazine (), which show reduced CNS activity due to sulfonyl groups .
  • Toxicity Considerations: Ethyl and piperidine groups are metabolically stable but may require cytochrome P450 profiling to avoid off-target effects, a challenge also noted for aryl-substituted piperidinones () .

Biological Activity

1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine is a compound belonging to the piperidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine features a piperidine core with ethyl and piperidinyl substituents, which contribute to its pharmacological properties. The presence of multiple piperidine rings allows for interactions with various biological targets, including receptors and enzymes.

The biological activity of 1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine can be attributed to its interaction with several molecular targets:

  • Receptor Modulation : Piperidine derivatives have been shown to act on neurotransmitter receptors, including opioid and nociceptin receptors. For instance, modifications in the piperidine structure can significantly alter receptor affinity and selectivity, impacting their agonistic or antagonistic properties .
  • Enzyme Inhibition : Research indicates that piperidine derivatives can inhibit various enzymes such as kinases, proteases, and hydrolases. These interactions may influence processes like inflammation and cancer progression .

Biological Activity Spectrum

The compound exhibits a broad spectrum of biological activities, which can be summarized as follows:

Activity Description
Antimicrobial Effective against Gram-positive bacteria; limited activity against fungi .
Anti-proliferative Demonstrated significant activity against cancer cell lines (e.g., HepG-2, MCF-7) with IC50 values < 25 μM .
Neuroprotective Potential effects on neuroprotection through modulation of neurotransmitter systems .
Enzyme Inhibition Inhibitory effects on cholinesterases and various kinases, indicating potential for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of 1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine:

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against a panel of bacterial strains. Results indicated marked activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing minimal effect on fungal strains .
  • Anti-Cancer Potential : In vitro assays demonstrated that the compound significantly inhibited the proliferation of HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. The anti-proliferative effects were linked to structural modifications that enhanced binding to specific cellular targets .
  • Neuropharmacological Effects : Research has indicated that piperidine derivatives may serve as potential treatments for neurodegenerative disorders by acting on cholinergic systems. The ability to inhibit acetylcholinesterase (AChE) suggests therapeutic avenues for Alzheimer's disease .

Q & A

Q. What synthetic methodologies are commonly employed for 1-Ethyl-4-[(piperidin-3-yl)methyl]piperidine?

The synthesis of piperidine derivatives typically involves alkylation or reductive amination steps. For example, similar compounds are synthesized via nucleophilic substitution in dichloromethane with sodium hydroxide as a base, followed by purification using column chromatography . Optimization of solvent choice (e.g., dichloromethane for solubility) and temperature control (room temperature vs. reflux) can enhance yields. Post-synthesis characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers assess the purity of this compound?

Purity analysis is typically performed using HPLC (>95% purity threshold) alongside complementary techniques like melting point determination and thin-layer chromatography (TLC). Spectroscopic methods, such as 1^1H/13^13C NMR, are essential to verify molecular structure and detect impurities. Mass spectrometry (MS) with electrospray ionization (ESI) can identify molecular ion peaks, though low-intensity signals may require repeated runs or alternative ionization methods .

Q. What safety precautions are necessary during handling?

Based on GHS classifications for analogous piperidine derivatives, this compound may cause skin/eye irritation (Category 2) and respiratory irritation (STOT SE 3). Researchers should use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage recommendations include airtight containers in cool, dry conditions to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard for resolving stereochemical uncertainties. Challenges like twinning or weak diffraction can be mitigated by optimizing crystal growth conditions (e.g., slow evaporation in polar solvents). For disordered structures, constraints or restraints in SHELX may improve refinement accuracy .

Q. What strategies address contradictions in spectroscopic data (e.g., MS vs. NMR)?

Discrepancies between MS (low-intensity molecular ions) and NMR (unexpected peaks) often arise from impurities or degradation. Researchers should cross-validate with multiple techniques:

  • High-resolution MS (HRMS) for exact mass confirmation.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Thermal stability assays (TGA/DSC) to identify decomposition products .

Q. How can computational methods predict biological activity?

Molecular docking (e.g., AutoDock Vina) can model interactions with targets like G-protein coupled receptors (GPCRs) or ion channels. For instance, piperidine scaffolds are known to bind to neurokinin or opioid receptors. Pharmacophore modeling based on substituent positioning (e.g., ethyl or methyl groups) can guide lead optimization .

Q. What experimental approaches optimize reaction yields for scaled synthesis?

Reaction optimization includes:

  • Screening bases (e.g., K2_2CO3_3 vs. NaOH) for alkylation efficiency.
  • Solvent selection (aprotic solvents for nucleophilic reactions).
  • Catalytic methods (e.g., Pd/C for hydrogenation steps). Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring of intermediate formation .

Q. How do structural modifications enhance pharmacological properties?

Functionalization of the piperidine ring (e.g., introducing electron-withdrawing groups or fluorinated substituents) can improve metabolic stability and binding affinity. For example, substituting the ethyl group with a trifluoromethyl moiety may enhance lipophilicity and target engagement, as seen in related neurokinin antagonists .

Methodological Considerations

Q. What protocols ensure compound stability during long-term storage?

Stability studies under ICH guidelines (25°C/60% RH) should be conducted. Lyophilization or storage under nitrogen can prevent oxidation. Accelerated degradation studies (e.g., 40°C/75% RH) identify vulnerable functional groups, such as the piperidine nitrogen, which may require protective derivatization .

Q. How are structure-activity relationships (SARs) systematically explored?

A modular synthesis approach enables rapid generation of analogs. Key steps include:

  • Varying substituents on the piperidine ring (e.g., aryl, alkyl, or heteroaryl groups).
  • Assessing pharmacokinetic parameters (logP, solubility) via shake-flask assays.
  • Testing in vitro activity against target enzymes/receptors (e.g., IC50_{50} determination).
    SAR data can be visualized using heatmaps or 3D-QSAR models to prioritize candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.